molecular formula C33H27N5 B11833465 [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine

[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine

Cat. No.: B11833465
M. Wt: 493.6 g/mol
InChI Key: ZLYJIFZYUSWGHQ-UHFFFAOYSA-N
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Description

[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine is a complex organic compound that features a tetrazole ring, a trityl group, and a methanamine moiety

Preparation Methods

The synthesis of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile in the presence of a catalyst. The trityl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the methanamine group is added via a reductive amination process. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The trityl group provides steric bulk, which can influence the compound’s binding affinity and selectivity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine include other tetrazole-containing molecules, such as:

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the tetrazole ring, trityl group, and methanamine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H27N5

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanamine

InChI

InChI=1S/C33H27N5/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24,34H2

InChI Key

ZLYJIFZYUSWGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN

Origin of Product

United States

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